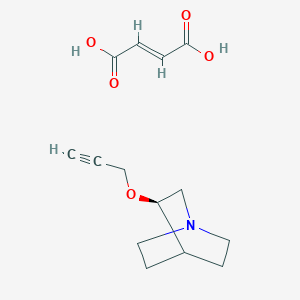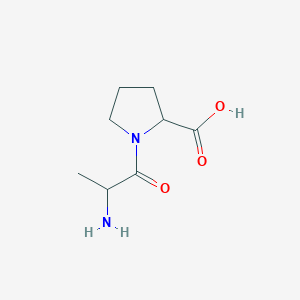![molecular formula C9H21N3 B126105 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine CAS No. 143999-55-7](/img/structure/B126105.png)
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine typically involves the reaction of piperidine derivatives with ethylenediamine. One common method includes the reductive amination of piperidine with ethylenediamine using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation steps in the synthesis . The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Wirkmechanismus
The mechanism of action of 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Aminoethyl)pyridine
- 2-(2-Pyridyl)ethylamine
- 1-(2-Aminoethyl)piperidine
Uniqueness
2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
143999-55-7 |
|---|---|
Molekularformel |
C9H21N3 |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-[6-(2-aminoethyl)piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C9H21N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h8-9,12H,1-7,10-11H2 |
InChI-Schlüssel |
ZOULUQNTQXNCKL-UHFFFAOYSA-N |
SMILES |
C1CC(NC(C1)CCN)CCN |
Kanonische SMILES |
C1CC(NC(C1)CCN)CCN |
Synonyme |
1,5-(diethylamino)piperidine 1,5-DEAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















